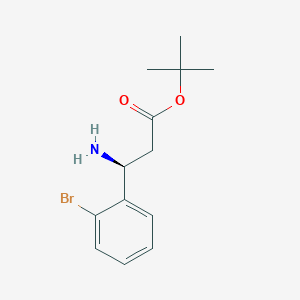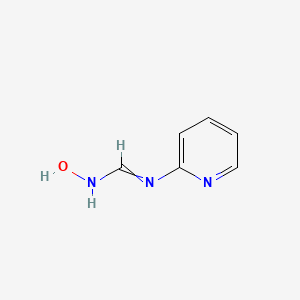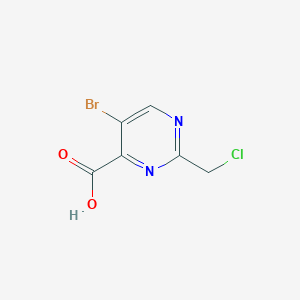![molecular formula C9H13IO3 B13904413 [4-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl acetate](/img/structure/B13904413.png)
[4-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl acetate is a complex organic compound featuring a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure includes an iodomethyl group and an oxabicyclohexane ring, which contribute to its reactivity and potential utility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl acetate typically involves a multi-step process. One common method includes the [2+2] cycloaddition of 1,5-dienes using photochemistry . This reaction is facilitated by the use of a mercury lamp, which provides the necessary energy for the cycloaddition. The resulting bicyclic structure can then be further functionalized to introduce the iodomethyl and acetate groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and photochemical reactors can enhance the efficiency and scalability of the process. Additionally, the use of automated systems can ensure precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[4-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl acetate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be replaced by other nucleophiles, leading to a variety of substituted derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the iodomethyl group or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or alkanes.
Scientific Research Applications
[4-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl acetate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing bioactive molecules.
Materials Science: Its bicyclic structure can be used to create novel materials with specific properties, such as increased rigidity or unique electronic characteristics.
Synthetic Chemistry: The compound can serve as a building block for the synthesis of more complex molecules, providing a versatile platform for chemical transformations.
Mechanism of Action
The mechanism of action of [4-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodomethyl group can act as a leaving group in substitution reactions, facilitating the formation of covalent bonds with target molecules. The oxabicyclohexane ring can provide conformational stability, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexanes: These compounds share a similar bicyclic structure but may have different substituents, leading to variations in reactivity and applications.
Bicyclo[1.1.1]pentanes: These compounds have a smaller bicyclic ring system and are often used as bioisosteres for phenyl rings in drug design.
Oxabicyclo[2.2.1]heptanes: These compounds have a similar oxygen-containing bicyclic structure but with a different ring size and substitution pattern.
Uniqueness
The uniqueness of [4-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl acetate lies in its specific combination of functional groups and bicyclic structure. This combination provides a versatile platform for chemical modifications and potential applications in various fields. The presence of the iodomethyl group allows for easy substitution reactions, while the oxabicyclohexane ring provides structural stability and rigidity.
Properties
Molecular Formula |
C9H13IO3 |
|---|---|
Molecular Weight |
296.10 g/mol |
IUPAC Name |
[4-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl acetate |
InChI |
InChI=1S/C9H13IO3/c1-7(11)12-6-9-2-8(3-9,4-10)5-13-9/h2-6H2,1H3 |
InChI Key |
WKXQQCGMKLALMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC12CC(C1)(CO2)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Phenyl-5-(prop-1-yn-1-yl)-octahydroimidazo[1,2-a]pyridine](/img/structure/B13904342.png)
![methyl 4-amino-1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]tetrahydrofuran-2-yl]-2-oxo-pyrimidine-5-carboxylate](/img/structure/B13904354.png)




![4-fluoro-2-[(2S)-2-hydroxypropyl]benzonitrile](/img/structure/B13904387.png)


![Ethyl 6-bromo-1-[1-[tert-butyl(dimethyl)silyl]oxy-3-methylbutan-2-yl]-7-fluoro-4-oxoquinoline-3-carboxylate](/img/structure/B13904398.png)
![3,11,14,22-tetrathiahexacyclo[10.10.0.02,10.04,9.013,21.015,20]docosa-1(12),2(10),4,6,8,13(21),15,17,19-nonaene](/img/structure/B13904404.png)


